A Comprehensive Technical Guide to the Physical Properties of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and drug development. As a key building block, its stereochemistry and the presence of fluorine atoms can impart unique properties to active pharmaceutical ingredients (APIs), including enhanced metabolic stability, improved binding affinity to target proteins, and altered pharmacokinetic profiles. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the core physical characteristics of this compound, offering both established data and field-proven methodologies for its characterization.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 1-(2,5-Difluorophenyl)ethanamine. The presence of a chiral center at the carbon atom adjacent to the amino group is a critical feature of this molecule.
Caption: Chemical structure of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride | N/A |
| Molecular Formula | C₈H₁₀ClF₂N | [1][2] |
| Molecular Weight | 193.62 g/mol | [2] |
| CAS Number | 1391449-47-0 | [1] |
| Parent Compound CAS | 1212075-49-4 ((R)-1-(2,5-Difluorophenyl)ethanamine) | [3] |
| Purity | Typically ≥95% or ≥98% | [1] |
Crystalline Form and Melting Point
The physical state of a compound at ambient temperature and its melting point are fundamental physical properties that provide insights into its purity and crystalline nature. (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is expected to be a crystalline solid at room temperature, a common characteristic of amine hydrochloride salts.
Table 2: Melting Point Data of Analogous Compounds
| Compound | Melting Point (°C) | Notes |
| 2-Phenylethylamine hydrochloride | 220-222 | Literature value[5] |
| 2-Phenylethylamine hydrochloride | 224 (dec.) | Decomposes upon melting |
Experimental Protocol: Melting Point Determination (Capillary Method)
The determination of the melting point is a critical experiment for the initial characterization of a new batch of material. The capillary method is a widely accepted and reliable technique.
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Sample Preparation: A small amount of the finely powdered, dry (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) for an accurate determination.
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Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.
Caption: Standard workflow for determining the melting point of a solid sample.
Solubility Profile
The solubility of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride in various solvents is a critical parameter for its application in synthesis (reaction medium), purification (crystallization), and formulation (drug delivery vehicle). As an amine hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents and limited solubility in nonpolar organic solvents.
While specific quantitative solubility data for the target compound is not widely published, the general solubility trends for similar compounds, such as phenylethylamine hydrochloride, can be instructive. These salts are typically soluble in water and polar organic solvents like ethanol and methanol, and insoluble in nonpolar solvents such as hexane or toluene.[6] The fluorine atoms in the phenyl ring of the target compound may slightly alter its solubility profile compared to the non-fluorinated analog.[7]
Table 3: Predicted Solubility of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the amine group favor dissolution in polar protic media.[6] |
| Polar Aprotic | Acetonitrile, Acetone | Sparingly Soluble to Soluble | The polarity of these solvents can solvate the ions to some extent, but less effectively than protic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble to Very Sparingly Soluble | The high polarity of the salt is incompatible with the nonpolar nature of these solvents.[8] |
Experimental Protocol: Thermodynamic Solubility Determination
Determining the equilibrium or thermodynamic solubility provides the most accurate measure of a compound's solubility in a given solvent at a specific temperature.
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Sample Preparation: An excess amount of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
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Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
Caption: Workflow for the experimental determination of thermodynamic solubility.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. The key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the protons of the ammonium group. The aromatic region will likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.
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¹³C NMR: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule. The carbons attached to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring.
While experimental spectra for the target compound are not publicly available, spectra for structurally related difluorophenyl compounds can serve as a reference for expected chemical shift ranges and coupling patterns.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching: Broad bands in the region of 2400-3200 cm⁻¹ are characteristic of the ammonium salt.
-
C-H stretching: Signals for aromatic and aliphatic C-H bonds will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.
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C-F stretching: Strong absorption bands in the 1100-1300 cm⁻¹ range are indicative of the carbon-fluorine bonds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum would be expected to show a prominent peak for the protonated free base, [M+H]⁺, corresponding to the molecular ion of (R)-1-(2,5-Difluorophenyl)ethanamine. The mass of the free base is approximately 157.16 g/mol .[3]
Conclusion
This technical guide has synthesized the available information on the physical properties of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride, a compound of significant interest to the pharmaceutical industry. While specific experimental data for some properties remain to be published, this guide provides a robust framework for its characterization based on data from analogous compounds and established scientific principles. The detailed experimental protocols and workflows presented herein offer a practical approach for researchers and drug development professionals to determine the critical physical parameters of this important chiral building block, ensuring its quality and effective application in their work.
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